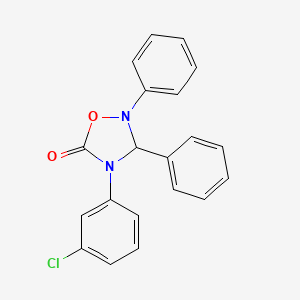![molecular formula C22H37ClN2O3S B15022110 N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide is a complex organic compound characterized by the presence of a sulfonyl group, a hydrazide group, and a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide typically involves multiple steps. One common method starts with the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with tetradecanehydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Sulfone derivatives.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its role in inhibiting certain enzymes and pathways in biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer therapies. Additionally, the sulfonyl group can interact with proteins and enzymes, altering their function and activity.
類似化合物との比較
Similar Compounds
- N-(2-chloroethyl)-4-[(E)-phenyldiazenyl]aniline hydrochloride
- N-[4-(2-chloroethyl)phenyl]acetamide
Uniqueness
N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide is unique due to its combination of a long alkyl chain, a sulfonyl group, and a hydrazide group. This structure imparts specific chemical and physical properties that are not found in simpler analogs. For example, the long alkyl chain can enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes.
特性
分子式 |
C22H37ClN2O3S |
|---|---|
分子量 |
445.1 g/mol |
IUPAC名 |
N'-[4-(2-chloroethyl)phenyl]sulfonyltetradecanehydrazide |
InChI |
InChI=1S/C22H37ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-25-29(27,28)21-16-14-20(15-17-21)18-19-23/h14-17,25H,2-13,18-19H2,1H3,(H,24,26) |
InChIキー |
XBSYYASSEZDWSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15022030.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15022031.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15022036.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15022038.png)
![5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15022046.png)
![2-(Thiophen-2-yl)-5-(2,4,6-trimethylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15022048.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15022067.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022080.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15022092.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022112.png)

